Cas no 2156813-18-0 (4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine)

4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
- 4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine
- EN300-1147924
- 2156813-18-0
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- Inchi: 1S/C12H15N3/c1-3-10-11(14-15-12(10)13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H3,13,14,15)
- InChI Key: HBOJXXILVKVQGJ-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=C(C)C=2)=C(C(N)=N1)CC
Computed Properties
- Exact Mass: 201.126597491g/mol
- Monoisotopic Mass: 201.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.7Ų
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147924-1g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 1g |
$557.0 | 2023-10-25 | |
Enamine | EN300-1147924-10g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 10g |
$2393.0 | 2023-10-25 | |
Enamine | EN300-1147924-0.25g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 0.25g |
$513.0 | 2023-10-25 | |
Enamine | EN300-1147924-5g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 5g |
$1614.0 | 2023-10-25 | |
Enamine | EN300-1147924-0.5g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 0.5g |
$535.0 | 2023-10-25 | |
Enamine | EN300-1147924-2.5g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 2.5g |
$1089.0 | 2023-10-25 | |
Enamine | EN300-1147924-1.0g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1147924-0.05g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
Enamine | EN300-1147924-0.1g |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine |
2156813-18-0 | 95% | 0.1g |
$490.0 | 2023-10-25 |
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on 4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine: A Comprehensive Overview
4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine, also known by its CAS number 2156813-18-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound features a pyrazole ring substituted with an ethyl group at position 4 and a 3-methylphenyl group at position 3, along with an amine group at position 5. These substituents contribute to its unique chemical properties and biological interactions.
The synthesis of 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions, often utilizing coupling agents and catalytic systems to achieve high yields. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are valuable for studying stereo-specific biological activities. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the pyrazole ring with high efficiency, as reported in a 2022 study published in the Journal of Organic Chemistry.
One of the most promising applications of this compound lies in its potential as a therapeutic agent. Preclinical studies have demonstrated that 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine exhibits potent anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. A 2023 study in the Nature Communications highlighted its ability to inhibit key enzymes involved in inflammation pathways, suggesting a novel mechanism of action.
In addition to its pharmacological applications, this compound has also been explored for its role in agrochemicals. Field trials conducted in 2022 indicated that it possesses moderate activity against plant pathogens, particularly fungi. This dual functionality underscores the versatility of pyrazole derivatives in addressing both medical and agricultural challenges.
The environmental impact of 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine has also been a topic of recent research. Studies conducted under controlled laboratory conditions suggest that it undergoes rapid biodegradation under aerobic conditions, reducing concerns about its persistence in the environment. However, further investigations are required to assess its long-term effects on soil microbiota and aquatic ecosystems.
In conclusion, 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine, CAS number 2156813-18-0, represents a versatile compound with potential applications across multiple domains. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool for future research and development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both medicine and agriculture.
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